molecular formula C21H14 B091775 2-Methylbenzo[a]pyrene CAS No. 16757-82-7

2-Methylbenzo[a]pyrene

Cat. No. B091775
CAS RN: 16757-82-7
M. Wt: 266.3 g/mol
InChI Key: BBVAZDUFJMPLJK-UHFFFAOYSA-N
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Description

2-Methylbenzo[a]pyrene (2-MeBaP) is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment. It is formed through the incomplete combustion of organic matter, such as fossil fuels, wood, and tobacco smoke. 2-MeBaP is considered a potent carcinogen and mutagen, and has been linked to various health effects in both humans and animals.

Mechanism Of Action

The mechanism of action of 2-Methylbenzo[a]pyrene is not fully understood, but it is believed to involve the formation of DNA adducts, which can lead to mutations and ultimately cancer. 2-Methylbenzo[a]pyrene is metabolized by the body into reactive intermediates, which can bind to DNA and cause damage.

Biochemical And Physiological Effects

Exposure to 2-Methylbenzo[a]pyrene has been shown to cause a variety of biochemical and physiological effects. In animal models, it has been shown to induce oxidative stress, inflammation, and DNA damage. In humans, exposure to 2-Methylbenzo[a]pyrene has been linked to respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD).

Advantages And Limitations For Lab Experiments

One advantage of using 2-Methylbenzo[a]pyrene in lab experiments is its potency as a carcinogen and mutagen. This makes it a useful tool for studying the mechanisms of cancer and DNA damage. However, its toxicity also poses a risk to researchers, and appropriate safety measures must be taken when handling the compound.

Future Directions

Future research on 2-Methylbenzo[a]pyrene should focus on developing new methods for detecting and quantifying the compound in the environment. This will help to better understand the sources and extent of exposure in humans and animals. Additionally, research should continue to explore the mechanisms of action of 2-Methylbenzo[a]pyrene, and identify potential targets for intervention and prevention of its harmful effects.

Synthesis Methods

2-Methylbenzo[a]pyrene can be synthesized through a variety of methods, including the reaction of benz[a]anthracene with methanol in the presence of sulfuric acid. Other methods include the oxidation of 2-methylanthracene with potassium permanganate and the reaction of 2-methylanthraquinone with benzene in the presence of aluminum chloride.

Scientific Research Applications

2-Methylbenzo[a]pyrene has been extensively studied for its carcinogenic and mutagenic properties. It has been shown to induce tumors in various organs in animal models, including the lungs, liver, and skin. In humans, exposure to 2-Methylbenzo[a]pyrene has been linked to an increased risk of lung cancer, as well as other respiratory diseases.

properties

CAS RN

16757-82-7

Product Name

2-Methylbenzo[a]pyrene

Molecular Formula

C21H14

Molecular Weight

266.3 g/mol

IUPAC Name

2-methylbenzo[a]pyrene

InChI

InChI=1S/C21H14/c1-13-10-15-6-7-17-12-14-4-2-3-5-18(14)19-9-8-16(11-13)20(15)21(17)19/h2-12H,1H3

InChI Key

BBVAZDUFJMPLJK-UHFFFAOYSA-N

SMILES

CC1=CC2=C3C(=C1)C=CC4=C3C(=CC5=CC=CC=C45)C=C2

Canonical SMILES

CC1=CC2=C3C(=C1)C=CC4=C3C(=CC5=CC=CC=C45)C=C2

Other CAS RN

16757-82-7

synonyms

2-Methylbenzo[a]pyrene

Origin of Product

United States

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